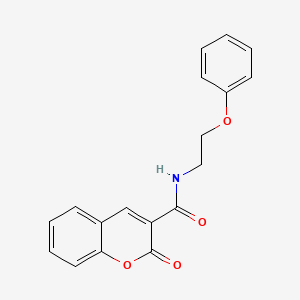
2-oxo-N-(2-phenoxyethyl)-2H-chromene-3-carboxamide
説明
2-oxo-N-(2-phenoxyethyl)-2H-chromene-3-carboxamide, also known as PEC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of 2-oxo-N-(2-phenoxyethyl)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to the suppression of tumor growth and metastasis. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been reported to inhibit the formation of blood vessels, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
2-oxo-N-(2-phenoxyethyl)-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using commercially available starting materials. Additionally, this compound has been extensively studied for its pharmacological properties, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, this compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-oxo-N-(2-phenoxyethyl)-2H-chromene-3-carboxamide. One potential direction is to investigate its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its cellular targets. Another potential direction is to develop more potent and selective analogs of this compound with improved pharmacological properties. Finally, it would be interesting to investigate the potential synergy between this compound and other pharmacological agents in the treatment of diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with promising potential applications in medicinal chemistry and pharmacology. It has been shown to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. The exact mechanism of action of this compound is not fully understood, but it is thought to interact with various cellular targets. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound should focus on its potential applications in the treatment of various diseases, the development of more potent and selective analogs, and the investigation of potential synergies with other pharmacological agents.
科学的研究の応用
2-oxo-N-(2-phenoxyethyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have anti-angiogenic effects by inhibiting the formation of blood vessels.
特性
IUPAC Name |
2-oxo-N-(2-phenoxyethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-17(19-10-11-22-14-7-2-1-3-8-14)15-12-13-6-4-5-9-16(13)23-18(15)21/h1-9,12H,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKONDJAXGZDAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


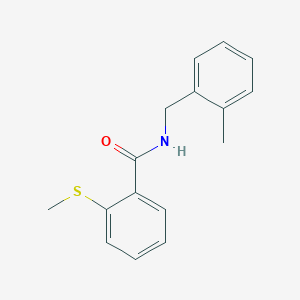
![1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4770152.png)
![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4770157.png)
![1-ethyl-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4770165.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4770177.png)
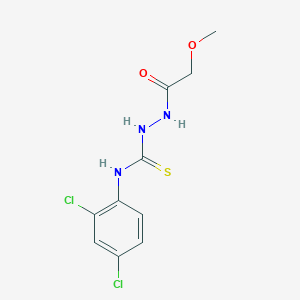
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4770192.png)
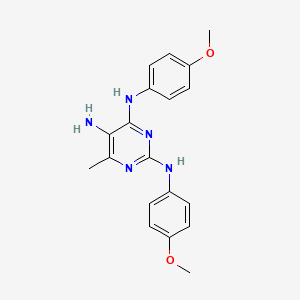

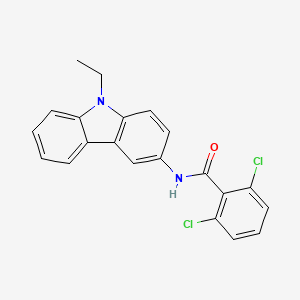

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(4-isopropylphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4770219.png)
![5-(2,4-dichlorophenyl)-4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4770232.png)

